tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N4O4 and its molecular weight is 336.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Tert-butyl piperidine carboxylate compounds have been synthesized and characterized for various applications, including as intermediates in anticancer drug synthesis. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is noted as an important intermediate in small molecule anticancer drugs, synthesized via nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang et al., 2018).
Role in Drug Synthesis
- Compounds similar to tert-butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate are key intermediates in the synthesis of biologically active compounds like Vandetanib and CP-690550, potent protein kinase inhibitors. These compounds are prepared through multi-step synthesis processes involving acylation, sulfonation, and substitution (Wang et al., 2015), (Hao et al., 2011).
Use in Biological Applications
- Some tert-butyl piperidine carboxylate derivatives are intermediates for the synthesis of biologically active benzimidazole compounds and have potential applications in areas such as cancer treatment and analgesics (Ya-hu, 2010).
Potential in Chemistry and Drug Discovery
- The versatility of tert-butyl piperidine carboxylate derivatives in synthesizing a wide range of biologically active molecules highlights their importance in drug discovery and development. They serve as crucial intermediates in synthesizing diverse piperidine derivatives, which are often key components in medicinal chemistry (Passarella et al., 2005).
Properties
IUPAC Name |
tert-butyl 4-[[(5-nitropyridin-2-yl)amino]methyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)10-17-14-5-4-13(11-18-14)20(22)23/h4-5,11-12H,6-10H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFOYXFTQUQBOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134714 | |
Record name | 1,1-Dimethylethyl 4-[[(5-nitro-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-06-1 | |
Record name | 1,1-Dimethylethyl 4-[[(5-nitro-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[(5-nitro-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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